4-(2-Fluoroethoxy)-2-methylaniline
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Overview
Description
4-(2-Fluoroethoxy)-2-methylaniline is an organic compound with the molecular formula C9H12FNO. It consists of a benzene ring substituted with a fluoroethoxy group at the para position and a methyl group at the ortho position relative to the amino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Fluoroethoxy)-2-methylaniline typically involves the following steps:
Nitration of Toluene: Toluene is nitrated to form 2-nitrotoluene.
Reduction: The nitro group in 2-nitrotoluene is reduced to form 2-methylaniline.
Fluoroethoxylation: 2-methylaniline undergoes a nucleophilic substitution reaction with 2-fluoroethanol in the presence of a base to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-(2-Fluoroethoxy)-2-methylaniline can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The fluoroethoxy group can be reduced under specific conditions.
Substitution: The amino group can participate in acylation, alkylation, and condensation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Acylation can be carried out using acyl chlorides, while alkylation can be performed using alkyl halides.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of reduced fluoroethoxy derivatives.
Substitution: Formation of acylated or alkylated aniline derivatives.
Scientific Research Applications
4-(2-Fluoroethoxy)-2-methylaniline has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for drug discovery due to the presence of the aniline group, which is common in biologically active molecules.
Material Science: It can be used in the synthesis of advanced materials with specific properties.
Biological Research: It is used in the study of enzyme interactions and receptor binding due to its unique structure.
Industrial Applications: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(2-Fluoroethoxy)-2-methylaniline involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
2-(4-(2-Fluoroethoxy)piperidin-1-yl)-9-methyl-9H-pyrrolo[2,3-b4,5-c’]dipyridine: Used as a PET tracer for detecting pathological aggregates in Alzheimer’s disease.
4-Bromo-2-(4-chlorophenyl)-1-((2-fluoroethoxy)methyl)-5-(trifluoromethyl)pyrrole-3-carbonitrile: Exhibits insecticidal and acaricidal activities.
Lobelane analogues containing 4-hydroxy and 4-(2-fluoroethoxy) groups: Show selectivity for VMAT2 versus DAT.
Uniqueness
4-(2-Fluoroethoxy)-2-methylaniline is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its fluoroethoxy group provides a point of attachment for further functionalization, enhancing its potential in drug discovery and material science.
Properties
Molecular Formula |
C9H12FNO |
---|---|
Molecular Weight |
169.20 g/mol |
IUPAC Name |
4-(2-fluoroethoxy)-2-methylaniline |
InChI |
InChI=1S/C9H12FNO/c1-7-6-8(12-5-4-10)2-3-9(7)11/h2-3,6H,4-5,11H2,1H3 |
InChI Key |
GRNURYYZWVWFHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCF)N |
Origin of Product |
United States |
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